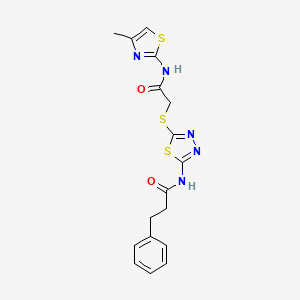

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

BenchChem offers high-quality N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S3/c1-11-9-25-15(18-11)20-14(24)10-26-17-22-21-16(27-17)19-13(23)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,20,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMRBIRTYHOUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities. They have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.

Mode of Action

2-aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum. This suggests that the compound may affect multiple biochemical pathways, leading to its observed biological effects.

Result of Action

Given the compound’s potential inhibitory activity against a wide range of human cancerous cell lines, it can be inferred that the compound may lead to a decrease in the proliferation of these cells.

Activité Biologique

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications based on recent studies.

Structure and Synthesis

The compound features a thiadiazole ring linked to a phenylpropanamide structure. The synthesis typically involves multi-step reactions, including the formation of thioether linkages and amide bonds. Several studies have synthesized various derivatives of thiadiazole to explore their biological activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance:

- A study synthesized several thiadiazole derivatives and tested their cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of 10.84 µM against K562 chronic myelogenous leukemia cells, indicating strong antitumor activity compared to doxorubicin (IC50 = 0.92 µM) .

- Another investigation reported that compounds with the 1,3,4-thiadiazole structure showed selective inhibition of Abl protein kinase activity in cancer cells, suggesting their potential as targeted therapies .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | K562 | 10.84 ± 4.2 | |

| Thiadiazole Derivative B | K562 | 7.4 |

Enzyme Inhibition

The 1,3,4-thiadiazole derivatives have also demonstrated significant enzyme inhibition properties:

- In vitro assays indicated that certain thiadiazole compounds inhibited aminopeptidase N (APN), an enzyme implicated in tumor metastasis. The IC50 values for these inhibitors were found in the micromolar range .

Other Biological Activities

Beyond anticancer effects, thiadiazole derivatives exhibit a range of biological activities:

- Antimicrobial : Compounds derived from the thiadiazole scaffold have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective : Some studies have highlighted the neuroprotective effects of thiadiazole derivatives in models of epilepsy and neurodegeneration .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study synthesized a series of N-substituted thiadiazole derivatives and tested them against human cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of APN by synthesized thiadiazoles. The study demonstrated that these compounds could effectively reduce APN activity in vitro, which is crucial for preventing tumor metastasis.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives exhibited inhibition rates superior to commercial bactericides at concentrations as low as 100 μg/mL .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of thiazole can inhibit the growth of cancer cell lines, such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). For example, specific thiazole derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

Antitubercular Activity

Research indicates that some thiazole derivatives have potent antitubercular activity against Mycobacterium smegmatis. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo) has shown a minimum inhibitory concentration (MIC) of 26.46 μg/mL, outperforming traditional treatments like Isoniazid .

Anti-inflammatory Effects

Thiazole-based compounds are also being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating various inflammatory diseases.

Industrial Applications

In addition to medicinal uses, N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is utilized in the development of agrochemicals. Its efficacy in combating plant pathogens positions it as a valuable asset in agricultural chemistry.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives:

- Study on Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives revealed that certain compounds exhibited significant antibacterial activity against Xanthomonas oryzae with inhibition rates exceeding those of conventional treatments .

- Anticancer Activity Evaluation : A series of synthesized thiazole compounds were tested against breast cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition compared to standard treatments .

- Pharmacological Studies : Investigations into the pharmacokinetics of similar compounds suggest enhanced stability and release kinetics when formulated as crystalline salts, improving their therapeutic potential.

Analyse Des Réactions Chimiques

Thiadiazole Ring Formation

The synthesis of 1,3,4-thiadiazole derivatives typically begins with the reaction of thiosemicarbazides with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), leading to ring closure . For example:

-

Thiosemicarbazide preparation : Reaction of isothiocyanates with hydrazine hydrate forms thiosemicarbazides (e.g., 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide) .

-

Ring closure : Treatment with CS₂ and KOH yields the thiadiazole-2(3H)-thione intermediate .

Functionalization of Thiadiazole

The thiadiazole ring is functionalized at the 5-position to introduce the sulfur-containing substituent. This involves nucleophilic substitution reactions, such as:

-

S-alkylation : Reaction with chloroacetamides (e.g., N-(aryl)-2-chloroacetamides) in the presence of potassium carbonate (K₂CO₃) .

-

Thioether formation : The (2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio group is likely introduced via a substitution reaction, where the thiadiazole’s 5-S position reacts with a suitable electrophile (e.g., a chloroethyl derivative).

Propanamide Coupling

The 2-position of the thiadiazole is coupled with the 3-phenylpropanamide moiety via an amide bond. This step typically involves:

-

Activation of the amine : The thiadiazole’s amino group may undergo activation (e.g., via HATU or DCC) to form an active ester.

-

Amide formation : Reaction with 3-phenylpropanoic acid or its activated derivative to form the final amide.

Thiadiazole Ring Formation

The reaction of thiosemicarbazides with CS₂ and KOH proceeds via nucleophilic attack of the thioamide nitrogen on CS₂, followed by cyclization to form the thiadiazole ring .

Mechanism :

-

CS₂ nucleophilic attack : The –NH₂ group of the thiosemicarbazide attacks the electrophilic carbonyl carbon of CS₂.

-

Intermediate formation : A thiocarbamate intermediate is generated.

-

Cyclization : Intramolecular cyclization occurs, releasing H₂S and forming the thiadiazole ring .

S-alkylation at the 5-Position

The introduction of the sulfur-containing substituent at the 5-position involves a nucleophilic substitution reaction. For example, reaction with chloroacetamides:

-

Deprotonation : The thiadiazole’s thiol group is deprotonated to generate a nucleophilic thiolate.

-

Substitution : The thiolate attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion .

Propanamide Coupling

The amide bond formation is typically a two-step process:

-

Activation : The carboxylic acid group of 3-phenylpropanoic acid is activated (e.g., via DCC or HATU).

-

Amide formation : The activated acid reacts with the thiadiazole’s amine group, forming the amide bond.

MAO-A Inhibition

Similar thiadiazole derivatives (e.g., compound 6b from source ) exhibit potent monoamine oxidase-A (MAO-A) inhibitory activity. Key features include:

-

Interactions :

Anticancer Activity

Derivatives with trifluoromethylphenyl groups (e.g., compound 2 from source ) show selectivity against Bcr-Abl-positive cancer cell lines. Key findings:

-

IC₅₀ : 7.4 μM against Abl kinase.

-

Docking studies : Nitrothiazole moieties anchor via hydrophobic and hydrogen-bonding interactions .

Antifungal Activity

Pyrimidine-thiadiazole hybrids (source ) demonstrate potent antifungal effects, with EC₅₀ values comparable to commercial fungicides like pyrimethanil. SAR highlights the importance of electron-withdrawing groups (e.g., CF₃, CN) for enhancing activity .

Physical and Spectroscopic Characterization

Q & A

Basic Synthesis Methodology

Q: What are the optimal conditions for synthesizing the 1,3,4-thiadiazole core in this compound, and how can side reactions be minimized? A: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbon disulfide. For example, describes refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with potassium carbonate in dry acetone under anhydrous conditions to form thiadiazole derivatives. Key steps include:

- Use of anhydrous solvents (e.g., acetone) to prevent hydrolysis .

- Controlled reflux times (3–6 hours) to avoid over-oxidation .

- Purification via ethanol recrystallization to isolate high-purity products .

Basic Structural Confirmation

Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound? A: Structural validation requires a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methylthiazole protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .

- IR Spectroscopy : To identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and thioether bonds (~600–700 cm⁻¹) .

- HPLC-MS : For purity assessment and molecular ion detection .

Advanced Reaction Optimization

Q: How can computational methods improve the efficiency of synthesizing this compound? A: highlights the integration of quantum chemical calculations (e.g., DFT) and reaction path simulations to:

- Predict regioselectivity in thiadiazole formation .

- Optimize solvent polarity and temperature via computational screening .

- Reduce trial-and-error by identifying intermediates (e.g., thiourea adducts) in multi-step reactions .

Advanced Molecular Docking Studies

Q: What strategies are effective in designing molecular docking studies for this compound’s potential biological targets? A: outlines:

- Target Selection : Prioritize proteins with thiazole/thiadiazole-binding pockets (e.g., kinases, COX enzymes) .

- Docking Protocols : Use AutoDock Vina with flexible ligand settings to account for conformational changes in the acetamide side chain .

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported synthetic yields for similar thiadiazole derivatives? A: Conflicting data often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, acetone) may improve solubility but increase side reactions ( vs. ) .

- Catalyst Variability : Potassium carbonate vs. triethylamine in nucleophilic substitution steps .

- Resolution : Repeat experiments with controlled variables (e.g., moisture levels) and characterize intermediates via X-ray crystallography .

Basic Purification Techniques

Q: What recrystallization solvents are most effective for purifying this compound? A: Ethanol is widely used due to its moderate polarity, which balances solubility and crystallization rates ( ). For polar byproducts, a DMF/ethanol mixture (1:5 v/v) enhances selectivity .

Advanced X-ray Crystallography

Q: How can X-ray diffraction resolve ambiguities in the molecular geometry of the thiadiazole ring? A: demonstrates:

- Crystal Growth : Slow evaporation of dichloromethane/hexane solutions yields suitable single crystals .

- Parameter Analysis : Bond angles (C–S–C ~95–100°) and dihedral angles confirm planarity of the thiadiazole core .

Advanced Regioselectivity in Functionalization

Q: What governs regioselectivity when introducing substituents to the 1,3,4-thiadiazole ring? A: identifies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.